molecular formula C19H19FN2OS2 B2717734 3-[2-(4-Fluoro-phenyl)-ethyl]-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 565179-71-7

3-[2-(4-Fluoro-phenyl)-ethyl]-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2717734
CAS No.: 565179-71-7
M. Wt: 374.49
InChI Key: SIVBMMMSNCBXFO-UHFFFAOYSA-N
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Description

3-[2-(4-Fluoro-phenyl)-ethyl]-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H19FN2OS2 and its molecular weight is 374.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthetic Pathways and Derivatives : Compounds related to 3-[2-(4-Fluoro-phenyl)-ethyl]-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one have been synthesized through various pathways, showcasing a broad range of biological activities. Notably, the synthesis of new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives and their pharmacological screening for anti-inflammatory, CNS depressant, and antimicrobial activities highlight their therapeutic potential (Ashalatha et al., 2007).

Pharmacological Screening

  • Analgesic, Anti-inflammatory, and Antimicrobial Properties : Derivatives of the compound have been evaluated for analgesic, anti-inflammatory, and antimicrobial activities, suggesting some of the compounds exhibit promising biological activities. This indicates potential applications in developing new therapeutic agents targeting pain, inflammation, and infections (Ashalatha et al., 2007).

Chemical Properties and Reactions

  • Chemical Reactivity and Derivative Synthesis : The chemical reactivity of related compounds has been explored to synthesize a variety of derivatives, showcasing the versatile nature of these compounds in chemical synthesis. This includes the development of novel heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, which are of interest for further pharmacological studies (Sirakanyan et al., 2015).

Potential Anticancer Activity

  • Anticancer Investigations : Some derivatives have shown promising anticancer activity, particularly against breast cancer cells, through apoptosis-inducing mechanisms. This highlights the potential for developing new anticancer therapies based on these compounds and their derivatives (Gad et al., 2020).

Properties

IUPAC Name

3-[2-(4-fluorophenyl)ethyl]-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2OS2/c1-11-2-7-14-15(10-11)25-17-16(14)18(23)22(19(24)21-17)9-8-12-3-5-13(20)6-4-12/h3-6,11H,2,7-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVBMMMSNCBXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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